4-(3-aminophenyl)benzoic Acid
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Overview
Description
4-(3-aminophenyl)benzoic Acid is an organic compound with the molecular formula C13H11NO2 It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a benzoic acid moiety
Mechanism of Action
Target of Action
4-(3-Aminophenyl)benzoic Acid, also known as 3’-Amino-[1,1’-biphenyl]-4-carboxylic acid, is a compound that has been studied for its potential therapeutic applications
Mode of Action
It’s worth noting that the compound’s structure allows it to undergo various chemical reactions, which could potentially interact with its targets . More research is required to elucidate the exact mode of action of this compound.
Biochemical Pathways
It’s known that para-aminobenzoic acid (paba), a structurally similar compound, is used in the chemical industry as a starting material for the preparation of folate, a crucial vitamin required for dna synthesis and replication
Result of Action
Compounds with similar structures have shown various biological activities, including anticancer, anti-alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties
Biochemical Analysis
Biochemical Properties
They are essential nutrients for many human pathogens and are used as substrates for the synthesis of folic acid in bacterial, yeast, and plant species .
Cellular Effects
Preliminary studies suggest that it may have potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-metastatic activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-aminophenyl)benzoic Acid typically involves the following steps:
Nitration: The starting material, 4-bromobenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling Reaction: The resulting 4-(3-nitrophenyl)benzoic acid is subjected to a coupling reaction with an appropriate amine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(3-aminophenyl)benzoic Acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
4-(3-aminophenyl)benzoic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes and pigments due to its ability to form stable color complexes.
Comparison with Similar Compounds
Similar Compounds
4-aminobenzoic acid: Similar structure but lacks the additional phenyl ring.
3-aminobenzoic acid: Similar structure but the amino group is attached to a different position on the benzene ring.
4-(4-aminophenyl)benzoic acid: Similar structure but with the amino group in the para position.
Uniqueness
4-(3-aminophenyl)benzoic Acid is unique due to the specific positioning of the amino group, which can influence its reactivity and interaction with other molecules. This unique structure allows for distinct applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-(3-aminophenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8H,14H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVFHVHLCFFINS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373339 |
Source
|
Record name | 4-(3-aminophenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124221-69-8 |
Source
|
Record name | 4-(3-aminophenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: The research paper discusses the synthesis of macrocycles using derivatives of 4-(3-aminophenyl)benzoic acid. What are the advantages of using these specific derivatives for creating water-soluble macrocycles?
A1: The research highlights several advantages of employing derivatives of this compound, specifically m-Abc(2K) and o-Abc(2K), for the synthesis of water-soluble macrocycles:
- Controlled Shape and Size: The specific angles (120° and 60° respectively) introduced by m-Abc(2K) and o-Abc(2K) allow for the creation of macrocycles with well-defined shapes like triangles, parallelograms, and hexagons. The size of these macrocycles can be precisely controlled by varying the number of amino acid units incorporated. []
- Water Solubility: Both m-Abc(2K) and o-Abc(2K) incorporate propyloxyammonium side chains. These chains significantly enhance the water solubility of the resulting macrocycles, making them suitable for biological applications. []
- Compatibility with Solid-Phase Synthesis: The Fmoc-protected derivatives of these molecules are compatible with standard Fmoc-based solid-phase peptide synthesis techniques, enabling efficient and controlled macrocycle production. []
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